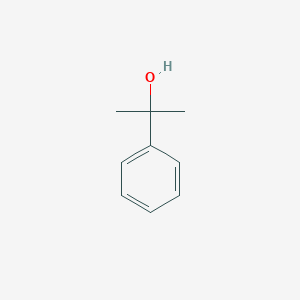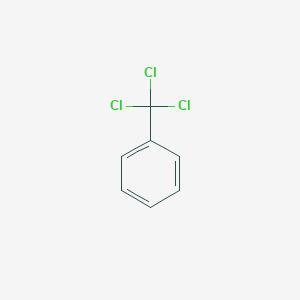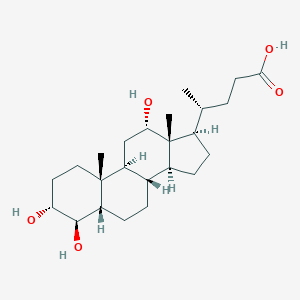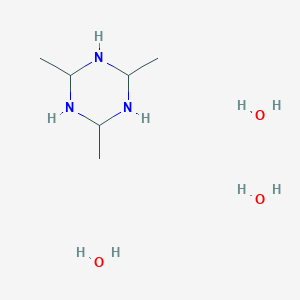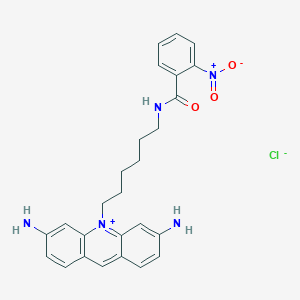
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a synthetic compound that belongs to the acridinium family. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. In
Mécanisme D'action
The mechanism of action of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is not fully understood. However, it is believed that this compound interacts with DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction can lead to changes in DNA structure and function, which can have downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium are complex and varied. This compound has been shown to have a range of effects on cellular processes, including DNA replication, transcription, and repair. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its specificity for double-stranded DNA. This property makes it a valuable tool for the study of DNA structure and function. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
One of the limitations of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its complexity. The synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for the study of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Additionally, the use of this compound as a fluorescent probe for the detection of DNA could be further optimized for use in high-throughput screening assays.
Méthodes De Synthèse
The synthesis of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a complex process that involves several steps. The first step involves the synthesis of 6-bromohexanoic acid, which is then reacted with 4-nitrobenzoyl chloride to form 6-(4-nitrobenzamido)hexanoic acid. The second step involves the synthesis of 3,6-diaminoacridine, which is then reacted with 6-(4-nitrobenzamido)hexanoic acid to form 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium.
Applications De Recherche Scientifique
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium has several potential applications in scientific research. One of its primary applications is as a fluorescent probe for the detection of DNA. This compound has been shown to bind specifically to double-stranded DNA and emit fluorescence when excited by light. This property makes it a valuable tool for the study of DNA structure and function.
Another potential application of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is as a photosensitizer for photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells when exposed to light, making it a promising candidate for the treatment of cancer.
Propriétés
Numéro CAS |
139263-57-3 |
|---|---|
Nom du produit |
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium |
Formule moléculaire |
C26H28ClN5O3 |
Poids moléculaire |
494 g/mol |
Nom IUPAC |
N-[6-(3,6-diaminoacridin-10-ium-10-yl)hexyl]-2-nitrobenzamide;chloride |
InChI |
InChI=1S/C26H27N5O3.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)30(24(18)16-20)14-6-2-1-5-13-29-26(32)22-7-3-4-8-23(22)31(33)34;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H4,27,28,29,32);1H |
Clé InChI |
QJGQBHVEGRHINI-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
Synonymes |
3,6-diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium 3,6-DNBAHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
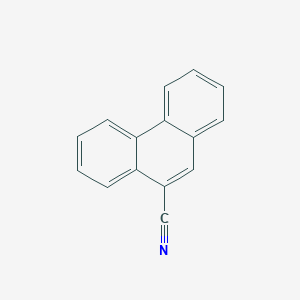
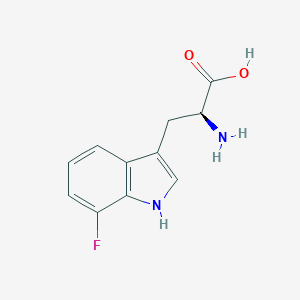
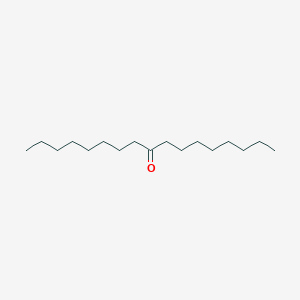
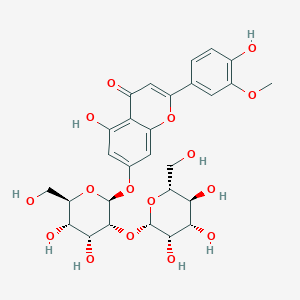
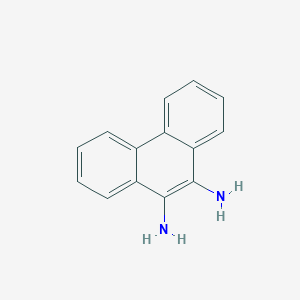
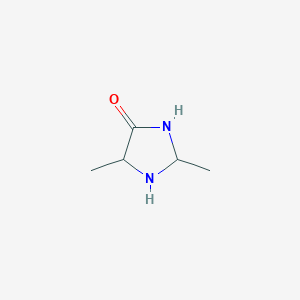
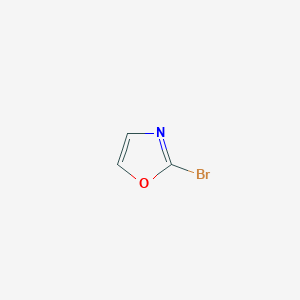
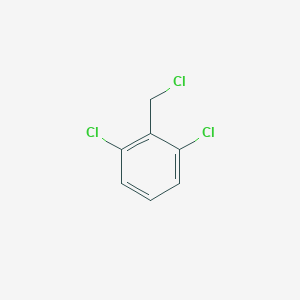
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
